molecular formula C11H13NO B1194883 5-Benzylpyrrolidin-2-one CAS No. 14293-06-2

5-Benzylpyrrolidin-2-one

Cat. No. B1194883
CAS RN: 14293-06-2
M. Wt: 175.23 g/mol
InChI Key: UJTLWBQZNAXBAQ-UHFFFAOYSA-N
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Description

5-Benzylpyrrolidin-2-one is a chemical compound that has garnered interest in various fields of chemistry and materials science due to its unique structure and properties. It serves as a fundamental scaffold in organic synthesis, enabling the development of diverse bioactive molecules and materials.

Synthesis Analysis

The synthesis of 5-Benzylpyrrolidin-2-one and its derivatives can be achieved through several methods. A notable approach involves the reaction of benzylpyrrolidine with ortho, meta, and para fluorinated derivatives, directing the synthesis of microporous materials such as AlPO-5. The m-fluoro derivative has been highlighted as a better template due to higher electrostatic interactions with the framework, demonstrating the impact of substituent positioning on synthesis outcomes (Gómez-Hortigüela et al., 2004). Additionally, the effective synthesis of core structures with high yield and the development of various bio-active derivatives have been discussed, emphasizing the compound's versatility (Zulkifli et al., 2022).

Molecular Structure Analysis

Molecular docking and characterization studies of 5-Benzylpyrrolidin-2-one derivatives reveal their potential in binding with various biological targets. These studies provide insights into the compound's interaction with proteins and its antimicrobial properties, underscoring its importance in drug design and medicinal chemistry (Katritzky et al., 1999).

Chemical Reactions and Properties

5-Benzylpyrrolidin-2-one undergoes various chemical reactions, leading to the synthesis of complex molecules. For instance, its reactivity with organosilicon, organophosphorus, organozinc, and Grignard reagents affords chiral 2-substituted and 2,5-disubstituted pyrrolidines, showcasing the compound's versatility in organic synthesis (Katritzky et al., 1999). The compound's role in microbial decyanation processes also highlights its utility in green chemistry and biotransformations (Pinheiro et al., 2011).

Scientific Research Applications

  • Drug Metabolism and Toxicological Studies : Ho and Castagnoli (1980) investigated the metabolism of 1-benzylpyrrolidine, a compound related to 5-Benzylpyrrolidin-2-one. They found that it undergoes metabolic transformations leading to the formation of several cyano adducts and cyano-lactam. These findings provide insights into the potential toxicological implications and drug metabolism pathways of similar compounds (Ho & Castagnoli, 1980).

  • Antimicrobial Applications : Sreekanth and Jha (2020) explored the synthesis of derivatives of 1-acetyl-2-benzylpyrrolidine-2-carboxylic acid, closely related to 5-Benzylpyrrolidin-2-one. They discovered that these compounds exhibited significant antimicrobial activity, suggesting potential applications in the development of new antimicrobial agents (Sreekanth & Jha, 2020).

  • Synthesis of Bioactive Derivatives : Zulkifli et al. (2022) reviewed the synthesis of various bio-active (S)-5-benzylpyrrolidine-2,4-dione derivatives, which share a structural similarity with 5-Benzylpyrrolidin-2-one. These derivatives have shown promising bioactivities, highlighting the utility of 5-Benzylpyrrolidin-2-one as a precursor in synthesizing biologically active compounds (Zulkifli et al., 2022).

  • Green Chemistry and Microbial Applications : Pinheiro et al. (2011) studied the microbial decyanation of 1-benzylpyrrolidine-2,5-dicarbonitrile, which is structurally related to 5-Benzylpyrrolidin-2-one. This research is significant for understanding the eco-friendly biotransformation of related compounds, contributing to the field of green chemistry (Pinheiro et al., 2011).

  • Computational Chemistry and Material Science : Gómez-Hortigüela et al. (2004) conducted a computational study on benzylpyrrolidine and its derivatives, closely related to 5-Benzylpyrrolidin-2-one, to investigate their role in directing the synthesis of microporous materials. This research demonstrates the application of such compounds in material science, particularly in the synthesis of aluminophosphates (Gómez-Hortigüela et al., 2004).

Safety And Hazards

The safety information for 5-Benzylpyrrolidin-2-one includes the following hazard statements: H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

5-benzylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c13-11-7-6-10(12-11)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJTLWBQZNAXBAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Benzylpyrrolidin-2-one

CAS RN

14293-06-2
Record name 2-Pyrrolidinone, 5-(phenylmethyl)-
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Record name NSC248018
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Record name 5-benzylpyrrolidin-2-one
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Synthesis routes and methods

Procedure details

5-Benzylpyrrolidin-2-one is synthesized from pyrrolidine-2,5-dione and benzyl bromide according to S. Lebrun et al. (Tetrahedron Asymmetry 2003, 14, 2625-2632).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
S Harkin, SA Harkin - 1983 - ora.ox.ac.uk
… As preliminary work, a synthetic route to 5S-l-acyl-5benzyl-3-butyl- A -pyrrolin-2-ones was developed, starting from the known lactam, 5R-5-benzylpyrrolidin-2-one. However, although …
Number of citations: 2 ora.ox.ac.uk
TJ Hagen, AA Bergmanis, SW Kramer… - Journal of medicinal …, 1998 - ACS Publications
… The reaction product was purified by column chromatography to yield 5-benzylpyrrolidin-2-one (0.61 g, 29%). The 5-benzylpyrrolidin-2-one (0.54 g, 3.1 mmol) was reacted with …
Number of citations: 73 pubs.acs.org
WM Kazmierski, E Furfine, A Spaltenstein… - Bioorganic & medicinal …, 2002 - Elsevier
… Based on the known monoalkylation of N-benzyl-pyrrolidone and bisalkylation of N-alkyl pyrrolidone 8, 9 we attempted to bis-alkylate the (5R)-5-benzylpyrrolidin-2-one with 1,5-…
Number of citations: 43 www.sciencedirect.com
I Zaragoza-Galicia, ZA Santos-Sánchez… - …, 2019 - thieme-connect.com
A coupling reaction between cyclic N-acyliminium ions with organozinc reagents is described. The cyclic N-acyliminium ions, generated in situ from N-substituted-5-hydroxy-2-…
Number of citations: 1 www.thieme-connect.com
H Hoather - 2013 - search.proquest.com
… A condensation reaction of (R) 1-benzoyl-5-benzylpyrrolidin-2-one 303 with (5E, 7E)-1-(1H-imidazol-1-yl)-5, 7-dimethylnona-5, 7-dien-1-one 324, followed by installation of the double …
Number of citations: 5 search.proquest.com
R Ayikpoe, J Salazar, B Majestic, JA Latham - Biochemistry, 2018 - ACS Publications
… The chemical shifts of the benzylic hydrogens and the lactam hydrogen are similar to those found in the authentic model compound 5-benzylpyrrolidin-2-one and suggest that the …
Number of citations: 19 pubs.acs.org
SA Harkin, O Singh, EJ Thomas - Journal of the Chemical Society …, 1984 - pubs.rsc.org
… The known 5benzylpyrrolidin-2-one (6) was chosen as the starting material for our work.* … Treatment of 5-benzylpyrrolidin-2-one (6) with n-butyllithium-TMEDA at 0 "C, followed by the …
Number of citations: 20 pubs.rsc.org
E Błaszczyk, H Krawczyk, T Janecki - Synlett, 2004 - thieme-connect.com
… Disappointingly, reaction of the sodium salt of pyrrolidinone 14d with isobutyraldehyde in boiling benzene gave (E)-3-(2′-methylpropylidene)-5-benzylpyrrolidin-2-one in low, 6% yield …
Number of citations: 32 www.thieme-connect.com
R Ayikpoe, J Salazar, B Majestic, JA Latham - academia.edu
… 5-benzylpyrrolidin-2-one was purchased from Sigma Aldrich and supplied by Enamine. … * (B) 1H NMR spectra of authentic 5-benzylpyrrolidin-2-one. (C) COSY NMR spectra of AHPD. …
Number of citations: 0 www.academia.edu
CA Gondo, JW Bode - thieme-connect.com
… A flame-dried, 100-mL round-bottomed flask was charged with (R)-5-benzylpyrrolidin-2one (1.0 g, 5.7 mmol) and CH2Cl2 (40 mL). Me3O+BF4 …
Number of citations: 0 www.thieme-connect.com

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